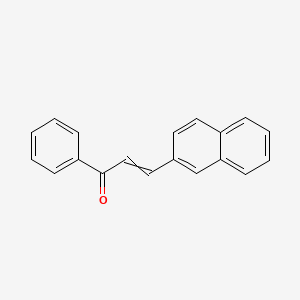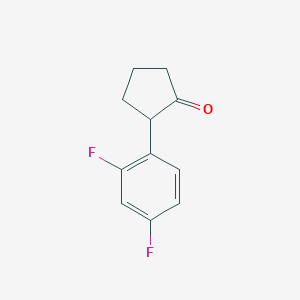
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Descripción general
Descripción
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone typically involves the cyclization of amido-nitriles. One common method includes the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis, which allows for efficient and high-yield production. A Schiff’s base complex nickel catalyst (Ni-C) is commonly used in these processes, enabling the synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of (2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-amino-5-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone: shares similarities with other imidazole derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H10ClN3O |
|---|---|
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
(2-amino-5-chlorophenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H10ClN3O/c1-15-5-4-14-11(15)10(16)8-6-7(12)2-3-9(8)13/h2-6H,13H2,1H3 |
Clave InChI |
MNKUUSUHXFYFRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C(=O)C2=C(C=CC(=C2)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-Dichloro-phenyl)methyl]-4,6-pyrimidinediol](/img/structure/B8680395.png)
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indole](/img/structure/B8680396.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)


![4-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B8680412.png)

![Furo[3,2-c]pyridine,2-(bromomethyl)-,hydrochloride](/img/structure/B8680421.png)



